5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group at the 5-position and a thiophen-2-ylmethyl group at the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with thiophen-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted furan and thiophene derivatives.
Scientific Research Applications
5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(2-thienylmethyl)furan-2-carboxamide
- 2-furancarboxamide, 5-methyl-N-(2-thienylmethyl)-
- N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-methyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H11NO2S/c1-8-4-5-10(14-8)11(13)12-7-9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
NILRXMRDTZBXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.